molecular formula C16H17N3O3S2 B4501520 1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide

1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B4501520
M. Wt: 363.5 g/mol
InChI Key: UCFNRSUQUFMSIS-UHFFFAOYSA-N
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Description

1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3S2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-methyl-N-{2-[(2-thienylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide is 363.07113376 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been studied in the context of synthesizing thiazolecarboxylic acid derivatives, where acylation and methylation processes are involved, leading to the formation of various amino derivatives (Dovlatyan et al., 2004).
  • Research on pyridonecarboxylic acids as antibacterial agents has included similar compounds. These studies focus on the synthesis and antibacterial activity of such compounds, contributing to the understanding of structure-activity relationships (Egawa et al., 1984).

Analytical Techniques

  • The compound has been a subject in studies involving capillary zone electrophoresis, specifically in the enantiomeric separation of novel growth hormone secretagogues. This highlights its utility in developing analytical methods for pharmaceutical compounds (Zhou et al., 1997).

Catalysis and Organic Synthesis

  • It's involved in studies about Pd(II)-catalyzed oxidative double cyclization, which is significant in the synthesis of tetracyclic indolobenzothiazine S,S-dioxides, demonstrating its utility in advanced organic synthesis and catalysis processes (Ha et al., 2015).
  • The compound plays a role in the reaction of indole carboxylic acid/amide with propargyl alcohols, leading to various annulation processes and showcasing its importance in the synthesis of complex organic structures (Selvaraj et al., 2019).

Enantioseparation Techniques

  • Studies have also focused on the simultaneous enantioseparation of this compound and its neutral intermediates, emphasizing its importance in the development of enantioselective separation techniques in pharmaceutical analysis (Zhou et al., 2010).

Properties

IUPAC Name

1-methyl-N-[2-(thiophen-2-ylsulfonylamino)ethyl]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-19-13-6-3-2-5-12(13)11-14(19)16(20)17-8-9-18-24(21,22)15-7-4-10-23-15/h2-7,10-11,18H,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFNRSUQUFMSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide
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1-methyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide
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